Cas no 924-73-2 (Ethyl 3-aminopropanoate)

Ethyl 3-aminopropanoate structure
Ethyl 3-aminopropanoate structure
Ethyl 3-aminopropanoate
924-73-2
C5H11NO2
117.146341562271
MFCD02114093
797239
419889

Ethyl 3-aminopropanoate Properties

Names and Identifiers

    • Ethyl 3-aminopropanoate
    • 3-AMINO-PROPIONIC ACID ETHYL ESTER
    • b-Alanine, ethyl ester
    • 3-AMINO-PROPANOIC ACID ETHYL ESTER
    • amino propionic acid ethyl ester
    • ethyl 3-amino-propionate
    • 3-Aminopropionic acid ethyl ester
    • Ethyl 3-aminopropionate
    • Ethyl β-alanate
    • Ethyl β-alaninate
    • Ethyl β-aminopropionate
    • 3-amino-propionic acid ethyl ester
    • .BETA.-ALANINE ETHYL ESTER
    • EN300-56438
    • ETHYL .BETA.-AMINOPROPIONATE
    • b-alanine ethyl ester
    • 3-aminopropionic acid ethyl ester
    • STL304618
    • ZWD52URW2Y
    • Ethyl beta-aminopropionate
    • SCHEMBL64965
    • CS-0343396
    • Ethyl3-aminopropanoate
    • AKOS016010779
    • F19878
    • Ethyl beta-alanate
    • 924-73-2
    • ?-ALANINE ETHYL ESTER
    • ETHYL .BETA.-ALANATE
    • DTXSID20329386
    • CarnoSyn
    • BS-12863
    • ethyl beta-alaninate
    • Beta-alanine ethyl ester
    • UNII-ZWD52URW2Y
    • NCGC00247377-01
    • Ethyl 3-aminopropanoate #
    • Q4897178
    • CHEMBL1907041
    • +Expand
    • MFCD02114093
    • GSQBIOQCECCMOQ-UHFFFAOYSA-N
    • 1S/C5H11NO2/c1-2-8-5(7)3-4-6/h2-4,6H2,1H3
    • O=C(CCN)OCC

Computed Properties

  • 117.07900
  • 1
  • 3
  • 4
  • 117.079
  • 8
  • 72.8
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • -0.5
  • 52.3Ų

Experimental Properties

  • 0.59860
  • 52.32000

Ethyl 3-aminopropanoate Security Information

Ethyl 3-aminopropanoate Customs Data

  • 2922499990
  • China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Ethyl 3-aminopropanoate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AH86579-1g
Ethyl 3-aminopropanoate
924-73-2 97%
1g
$53.00 2024-07-18
Aaron
AR00GVRZ-1g
3-AMINO-PROPIONIC ACID ETHYL ESTER
924-73-2 97%
1g
$63.00 2024-07-18
Ambeed
A396308-500g
Ethyl 3-aminopropanoate
924-73-2 95%
500g
$69.0
Chemenu
CM128112-1g
ethyl 3-aminopropanoate
924-73-2 95%
1g
$282
Enamine
EN300-56438-0.05g
ethyl 3-aminopropanoate
924-73-2
0.05g
$19.0
eNovation Chemicals LLC
D522419-1kg
3-AMINO-PROPIONIC ACID ETHYL ESTER
924-73-2 97%
1kg
$600 2021-10-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1414066-1g
Ethyl 3-aminopropanoate
924-73-2 95+%
1g
¥3193.00

Ethyl 3-aminopropanoate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: 2,2-Dimethoxypropane
Reference
Studies on the Synthesis of Yohimbane and Campthoteca Alkaloids through the Domino Knoevenagel-Hetero-Diels-Alder Reaction
Klapa, Katharina Anna, 2007, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  0 °C; overnight, reflux
1.2 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  0 °C
Reference
Polymerisation of β-alanine through catalytic ester-amide exchange
Steunenberg, Peter; Koenst, Paul M.; Scott, Elinor L.; Franssen, Maurice C. R.; Zuilhof, Han; et al, European Polymer Journal, 2013, 49(7), 1773-1781

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  4 h, cooled
1.2 8 h, 60 °C
Reference
Process for the preparation of resveratrol amino acid ester derivatives
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Cesium fluoride Solvents: Water ;  35 min
Reference
Cesium fluoride-catalyzed aza-Michael addition reaction in aqueous media
Labade, Vilas B.; Pawar, Shivaji S.; Shingare, Murlidhar S., Monatshefte fuer Chemie, 2011, 142(10), 1055-1059

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Tetrahydrofuran ;  6 h, rt
Reference
Preparation of 2-fluoro-2-deoxy-glucose conjugates for improved cancer treatment
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dichloromethane ;  7 h, rt
Reference
Synthesis and cytotoxic properties of new fluorodeoxyglucose-coupled chlorambucil derivatives
Reux, Bastien; Weber, Valerie; Galmier, Marie-Josephe; Borel, Michele; Madesclaire, Michel; et al, Bioorganic & Medicinal Chemistry, 2008, 16(9), 5004-5020

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) ,  Sodium borohydride Solvents: Ethanol
Reference
Reduction of nitriles with combined reducing agent - sodium borohydride/iron salts
Lin, Ronghui; Zhang, Yongmin; Zhou, Zhiniu, Gaodeng Xuexiao Huaxue Xuebao, 1990, 11(8), 889-90

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Ammonia Solvents: Chloroform
Reference
The total syntheses of dl-matrine and dl-leontine
Mandell, Leon; Singh, K. P.; Gresham, J. T.; Freeman, W. J., Journal of the American Chemical Society, 1965, 87(22), 5234-6

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Diethyl ether ,  Water ;  2 h, rt
Reference
Ionic liquid, solvent, and transdermal preparation
, Japan, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  2 h, rt
Reference
Favipiravir-based ionic liquids as potent antiviral drugs for oral delivery: Synthesis, solubility, and pharmacokinetic evaluation
Moshikur, Rahman Md ; Ali, Korban Md. ; Wakabayashi, Rie ; Moniruzzaman, Muhammad ; Goto, Masahiro, Molecular Pharmaceutics, 2021, 18(8), 3108-3115

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  -5 °C; 3 h, rt
Reference
Synthesis of ergosterol peroxide conjugates as mitochondria targeting probes for enhanced anticancer activity
Bu, Ming; Li, Hongling; Wang, Haijun; Wang, Jing; Lin, Yu; et al, Molecules, 2019, 24(18),

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  rt
Reference
Design, synthesis, and bioactivity evaluation of novel Bcl-2/HDAC dual-target inhibitors for the treatment of multiple myeloma
Zhou, Ruolan; Fang, Shaoyu; Zhang, Minmin; Zhang, Qingsen; Hu, Jian; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(3), 349-352

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  -10 °C; 2 h, 80 °C; 80 °C → rt
1.2 Solvents: tert-Butyl methyl ether ;  20 min, rt
Reference
Preparation of the tri-cycle compound and their medical applications in the treatment of HBV related diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethylamine
Reference
A promising cellulose-based polyzwitterion with pH-sensitive charges
Elschner, Thomas; Heinze, Thomas, Beilstein Journal of Organic Chemistry, 2014, 10, 1549-1556

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  0 °C; overnight, reflux
1.2 Reagents: Potassium hydroxide Solvents: Dichloromethane ;  cooled
Reference
Enzyme-catalyzed polymerization of β-alanine esters, a sustainable route towards the formation of poly-β-alanine
Steunenberg, Peter; Uiterweerd, Michiel; Sijm, Maarten; Scott, Elinor L.; Zuilhof, Han; et al, Current Organic Chemistry, 2013, 17(7), 682-690

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Monochloramine Solvents: Ethanol ;  15 min, < 10 °C; rt
Reference
Synthesis of substituted aziridines via intramolecular reactions of β-N-chloroethylamino carbanions
Makosza, Mieczyslaw; Bobryk, Karolina; Krajewski, Dariusz, Heterocycles, 2008, 76(2), 1511-1524

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  24 h, reflux
Reference
Synthesis, characterization and pharmacological evaluation of amide prodrugs of flurbiprofen
Mishra, Ashutosh; Veerasamy, Ravichandran; Jain, Prateek Kumar; Dixit, Vinod Kumar; Agrawal, Ram Kishor, Journal of the Brazilian Chemical Society, 2008, 19(1), 89-100

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Thionyl chloride Catalysts: Ethanol
Reference
Thiocarbonyl olefination. IV. Preparation of β-amino acids from N-(acetyl)thio amides; total synthesis of iturinic acid
Slopianka, Marion; Gossauer, Albert, Liebigs Annalen der Chemie, 1981, (12), 2258-65

Synthetic Circuit 19

Reaction Conditions
Reference
Pharmaceutical compositions containing conjugates of 2-fluoro-2-deoxy-glucose with anticancer agents for improved cancer treatment
, European Patent Organization, , ,

Synthetic Circuit 20

Reaction Conditions
Reference
A New Glycociamidine Ring Precursor: Syntheses of (Z)-Hymenialdisine, (Z)-2-Debromohymenialdisine, and (±)-endo-2-Debromohymenialdisine
Papeo, Gianluca; Posteri, Helena; Borghi, Daniela; Varasi, Mario, Organic Letters, 2005, 7(25), 5641-5644

Ethyl 3-aminopropanoate Raw materials

Ethyl 3-aminopropanoate Preparation Products

Ethyl 3-aminopropanoate Related Literature

924-73-2 (Ethyl 3-aminopropanoate) Related Products

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